3-Methoxy-8-methyl-2-phenylimidazo[1,2-a]pyridine
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Overview
Description
3-Methoxy-8-methyl-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of an imidazo[1,2-a]pyridine core with methoxy, methyl, and phenyl substituents.
Preparation Methods
The synthesis of 3-Methoxy-8-methyl-2-phenylimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and functionalization steps. The reaction conditions typically involve the use of a base such as sodium methoxide and a solvent like chloroform . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
3-Methoxy-8-methyl-2-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Halogenation reactions, such as bromination or iodination, can occur at specific positions on the imidazo[1,2-a]pyridine ring.
Functionalization: Radical reactions and transition metal-catalyzed reactions can be used to introduce various functional groups onto the imidazo[1,2-a]pyridine scaffold.
Scientific Research Applications
3-Methoxy-8-methyl-2-phenylimidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has been studied for its antimicrobial and antiviral properties.
Medicine: It is explored for its potential as an anti-tuberculosis agent and other therapeutic applications.
Mechanism of Action
The mechanism of action of 3-Methoxy-8-methyl-2-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-Methoxy-8-methyl-2-phenylimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives such as:
2-Methylimidazo[1,2-a]pyridine: Known for its antimicrobial properties.
2-Phenylimidazo[1,2-a]pyridine: Used in the development of luminescent dyes.
3-Methoxy-2-phenylimidazo[1,2-b]pyridazine: Active against Mycobacterium tuberculosis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
89193-00-0 |
---|---|
Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
3-methoxy-8-methyl-2-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H14N2O/c1-11-7-6-10-17-14(11)16-13(15(17)18-2)12-8-4-3-5-9-12/h3-10H,1-2H3 |
InChI Key |
CZIQPBUSVQAMNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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